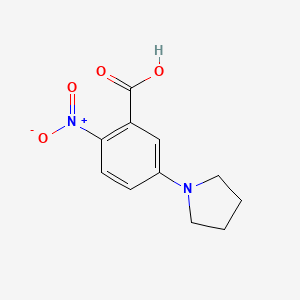
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Vue d'ensemble
Description
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is 1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) .Physical And Chemical Properties Analysis
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a powder that is stored at room temperature . It has a melting point of 222-226°C .Applications De Recherche Scientifique
Drug Discovery Inverse Agonists Development
The pyrrolidine scaffold, to which “2-Nitro-5-(pyrrolidin-1-yl)benzoic acid” belongs, has been utilized in the development of inverse agonists for the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifications to the pyrrolidine structure have shown benefits for activity .
Anticonvulsant Therapeutics
Derivatives of pyrrolidine have demonstrated significant anticonvulsant activity. For instance, certain compounds have shown better efficacy than established drugs like ethosuximide and valproic acid in preclinical models .
Proteomics Research
“2-Nitro-5-(pyrrolidin-1-yl)benzoic acid” is marketed as a specialty product for proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions .
Analytical Chemistry
This compound may be used within analytical chemistry for the development of new analytical methods or as a standard in chromatographic analysis due to its unique structure .
Biopharma Production
In biopharmaceutical manufacturing, “2-Nitro-5-(pyrrolidin-1-yl)benzoic acid” could be used in the synthesis of pharmaceuticals where specific reactivity provided by the nitro group is required .
Advanced Battery Science
The nitro group within “2-Nitro-5-(pyrrolidin-1-yl)benzoic acid” could potentially be utilized in advanced battery science for the development of new materials that improve battery performance .
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUYCCKQBKIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



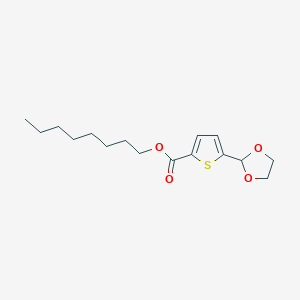
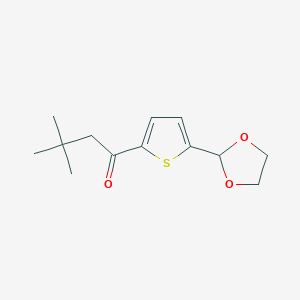
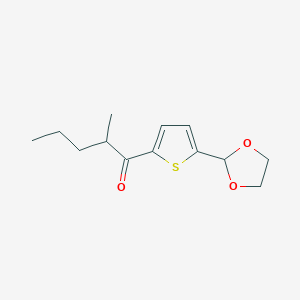




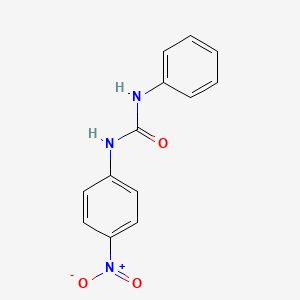





![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)